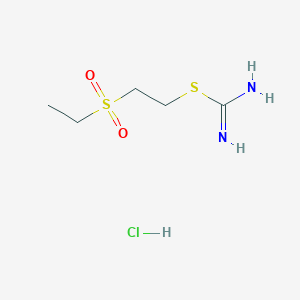![molecular formula C20H21N3O2 B5791838 2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)
2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is a synthetic organic compound that features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the attachment of the butanamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Imidazole derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness
2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives. Its combination of the oxadiazole ring with the butanamide moiety provides a versatile scaffold for further functionalization and optimization in drug development and materials science.
Eigenschaften
IUPAC Name |
2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14(4-2)18(24)21-17-12-10-16(11-13-17)20-23-22-19(25-20)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEFZSZAPIFFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-chlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5791758.png)
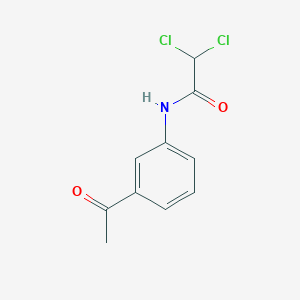
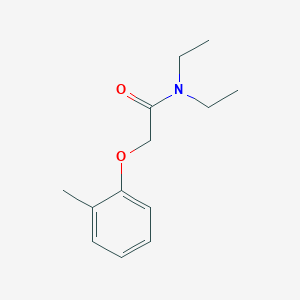
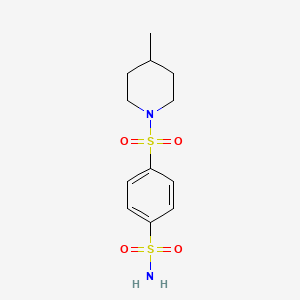
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
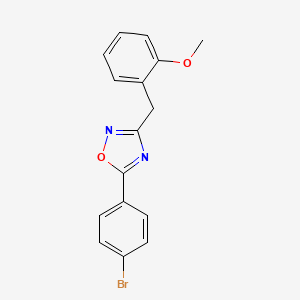
![N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5791795.png)
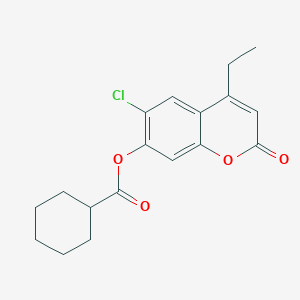
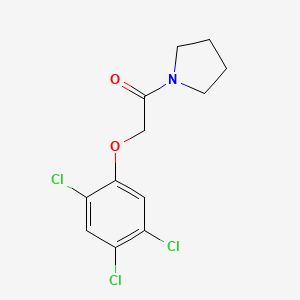
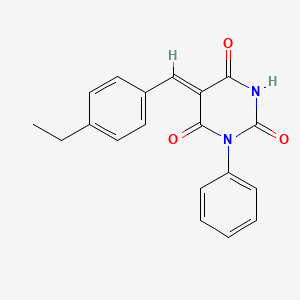
![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)
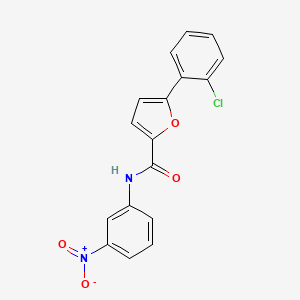
![(2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5791834.png)
